ethyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by its unique structure, which includes an iodine atom at the 4-position and an isopropyl group at the 1-position of the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
The synthesis of ethyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-isopropyl-1H-pyrazole-3-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Ethyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial agents.
Chemical Biology: The compound is used in the development of chemical probes to study biological pathways and molecular targets.
Material Science: It is employed in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of ethyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The iodine atom and the pyrazole ring play crucial roles in binding to these targets and modulating their activity . The exact pathways involved can vary based on the specific bioactive molecule derived from this compound.
Comparison with Similar Compounds
Ethyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1H-pyrazole-4-carboxylate: Lacks the iodine and isopropyl groups, resulting in different reactivity and biological activity.
4-Iodo-1H-pyrazole: Similar in structure but lacks the ethyl carboxylate group, affecting its solubility and reactivity.
1-Isopropyl-1H-pyrazole-3-carboxylate:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 4-iodo-1-propan-2-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-4-14-9(13)8-7(10)5-12(11-8)6(2)3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCCVTKLMXFIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1I)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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